(S)-4,4-Difluoro-3-methylpiperidine hydrochloride

Chiral Synthesis Stereochemistry Enantiomeric Excess

(S)-4,4-Difluoro-3-methylpiperidine hydrochloride is a chiral, fluorinated piperidine derivative with the CAS number 2838399-87-2 and a molecular formula of C6H12ClF2N. It is a key intermediate in medicinal chemistry, valued for its combination of a stereocenter at the 3-position and a gem-difluoro group at the 4-position, which together allow for precise modulation of physicochemical properties like basicity and lipophilicity.

Molecular Formula C6H12ClF2N
Molecular Weight 171.61 g/mol
Cat. No. B12444626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4,4-Difluoro-3-methylpiperidine hydrochloride
Molecular FormulaC6H12ClF2N
Molecular Weight171.61 g/mol
Structural Identifiers
SMILESCC1CNCCC1(F)F.Cl
InChIInChI=1S/C6H11F2N.ClH/c1-5-4-9-3-2-6(5,7)8;/h5,9H,2-4H2,1H3;1H/t5-;/m0./s1
InChIKeyVGDVJYCYTKIOJM-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4,4-Difluoro-3-methylpiperidine Hydrochloride: A Chiral Fluorinated Building Block


(S)-4,4-Difluoro-3-methylpiperidine hydrochloride is a chiral, fluorinated piperidine derivative with the CAS number 2838399-87-2 and a molecular formula of C6H12ClF2N. It is a key intermediate in medicinal chemistry, valued for its combination of a stereocenter at the 3-position and a gem-difluoro group at the 4-position, which together allow for precise modulation of physicochemical properties like basicity and lipophilicity [1]. Its hydrochloride salt form ensures it is a stable, solid compound with a molecular weight of 171.62 g/mol, simplifying handling and storage compared to its free base .

The False Economy of Generic Substitution for (S)-4,4-Difluoro-3-methylpiperidine Hydrochloride


Treating piperidine building blocks as interchangeable carries significant risk. The target compound's specific (S)-configuration at the 3-position means it is a single, pure enantiomer, whereas a generic search for "4,4-difluoro-3-methylpiperidine hydrochloride" often returns the racemic mixture (CAS 1434141-99-7) . Using the racemate instead of the required (S)-enantiomer introduces an unwanted stereoisomer that can invalidate chiral synthesis, lead to the formation of diastereomers with distinct and often detrimental biological profiles, and waste resources on unsuccessful reactions or misleading assay results [1]. The presence of the gem-difluoro group further distinguishes it from non-fluorinated piperidines by drastically altering its basicity, a key property for reactivity and biological interaction, making simple methylpiperidines unsuitable surrogates [2].

Quantitative Evidence Guide: Why Select (S)-4,4-Difluoro-3-methylpiperidine Hydrochloride?


Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture

The target (S)-enantiomer (CAS 2838399-87-2) is offered at a verified chemical purity of 97%, providing a defined single stereoisomer for synthesis . This is a critical distinction from the commonly available racemic mixture (CAS 1434141-99-7), which, despite a 98% chemical purity, contains a 1:1 mixture of (R)- and (S)-enantiomers . The use of a single, pure enantiomer eliminates the 50% unwanted stereoisomer, directly preventing the formation of diastereomeric mixtures in downstream reactions and ensuring the stereochemical integrity of the final compound.

Chiral Synthesis Stereochemistry Enantiomeric Excess

Modulated Basicity: 4,4-Difluoro vs. Non-Fluorinated Piperidine

The 4,4-difluoro substitution in the target compound is a known structural motif for lowering the basicity of the piperidine nitrogen. A systematic study on fluorinated heterocyclic amines demonstrates that gem-difluorination is a major factor in reducing the pKa of the conjugate acid [1]. While the exact pKa for the target is not experimentally reported, the class-level effect is clear: the pKa of 4,4-difluoropiperidine is ~8.2, a significant drop from the pKa of ~11.2 for unsubstituted piperidine [2]. This reduced basicity is crucial for modulating the amine's protonation state at physiological pH, affecting membrane permeability and off-target binding.

Physicochemical Properties pKa Modulation Medicinal Chemistry

Handling and Storage: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of the (S)-enantiomer (CAS 2838399-87-2) is a solid that can be stored long-term in a cool, dry place . This contrasts with the (S)-free base (CAS 2381280-85-7), which is often shipped with specific storage requirements such as protection from light and a temperature of 4°C to prevent degradation . The salt's enhanced stability reduces the need for specialized storage equipment and minimizes the risk of compound decomposition prior to use.

Chemical Stability Salt Forms Laboratory Logistics

Application Scenarios for (S)-4,4-Difluoro-3-methylpiperidine Hydrochloride


Synthesis of Enantiomerically Pure CNS Drug Candidates

In the development of central nervous system (CNS) therapeutics, the (S)-enantiomer of 4,4-difluoro-3-methylpiperidine hydrochloride is a premier building block. Its combination of a defined (S)-stereochemistry and a reduced basicity (inferred from the 4,4-difluoro motif) is ideal for creating potent and selective ligands. Using this single-enantiomer building block directly, rather than a racemic mixture, avoids a costly chiral resolution step and guarantees the stereochemical purity of advanced intermediates, as evidenced by its defined single-enantiomer specification [1].

Modulating Pharmacokinetics in Lead Optimization

Medicinal chemists use this building block to specifically tune the properties of lead series. The 4,4-difluoro substitution is a validated strategy for lowering the pKa of a piperidine nitrogen from ~11.2 to the ~8.2 range, as shown in class-level studies, simultaneously improving metabolic stability and cell permeability [1]. This compound provides a strategic advantage over non-fluorinated methylpiperidines, where the high basicity of the amine often leads to poor pharmacokinetic profiles.

High-Throughput and Parallel Synthesis Programs

The hydrochloride salt form of the (S)-enantiomer is suited for automated synthesis platforms. Its solid-state stability at room temperature simplifies automated weighing and dispensing, unlike the corresponding free base which requires refrigerated storage to maintain integrity [1]. This logistical advantage reduces equipment complexity and ensures consistent reagent quality, which is critical for generating reliable Structure-Activity Relationship (SAR) data in high-throughput experimentation.

Diversification of Patent-Protected Chemical Space

In intellectual property-driven research, exploring novel chiral and fluorinated building blocks is essential. The specific combination of a (3S)-methyl and a 4,4-gem-difluoro substitution pattern offers a unique vector for scaffold decoration that is less explored than mono-fluorinated or non-fluorinated analogs. Procuring this specific (S)-enantiomer allows teams to rapidly access and claim novel chemical matter, as its use introduces both a defined 3D shape and electronic modulation not possible with commercially generic piperidine hydrochlorides.

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